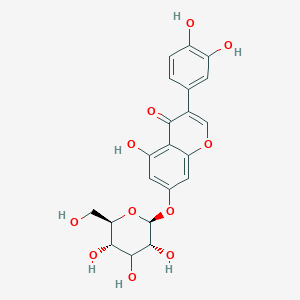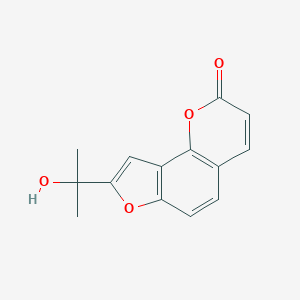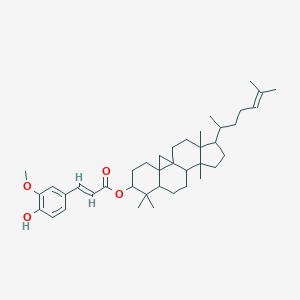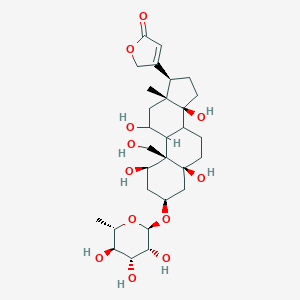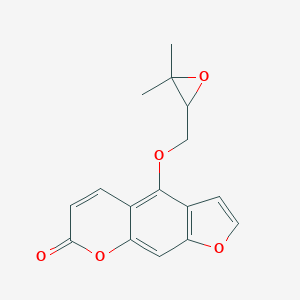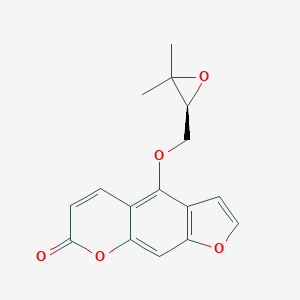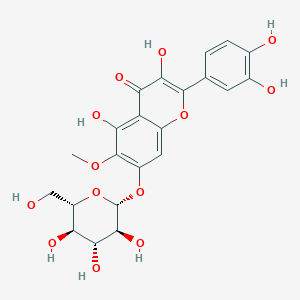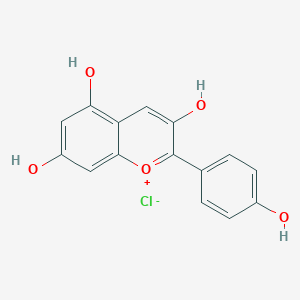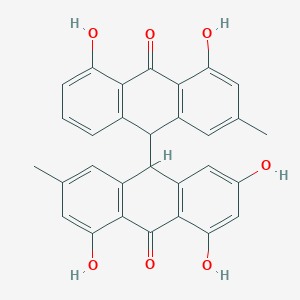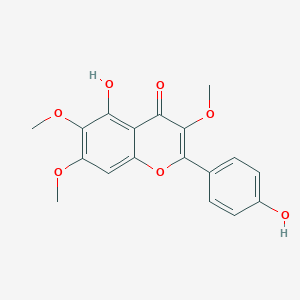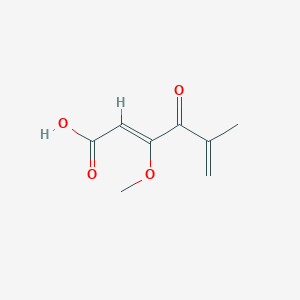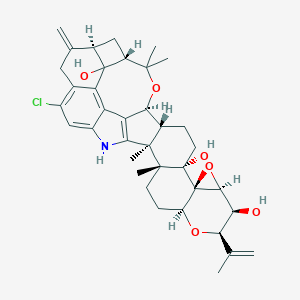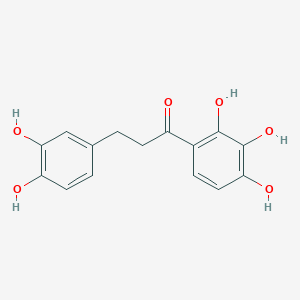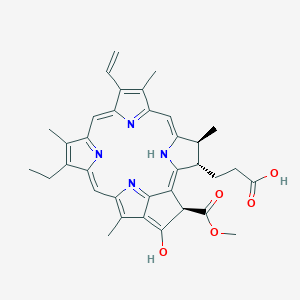
Feoforbida a
Descripción general
Descripción
La Feophorbida A es un derivado de la clorofila que resulta de la descomposición de la clorofila. Es un producto de la feofitina donde tanto el átomo de magnesio central se ha eliminado como la cola de fitol se ha hidrolizado . Este compuesto es conocido por su uso como fotosensibilizador en la terapia fotodinámica, un tratamiento que utiliza la luz para activar un agente fotosensibilizador para producir especies reactivas de oxígeno que pueden matar las células cancerosas .
Aplicaciones Científicas De Investigación
La Feophorbida A tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente como fotosensibilizador en la terapia fotodinámica para el tratamiento del cáncer . Ha mostrado efectos antiproliferativos significativos en varias líneas celulares de cáncer humano, incluidas las de cáncer de hígado, mama y colon . Además, tiene aplicaciones en el estudio de la descomposición de la clorofila y la regulación de las respuestas al estrés en las plantas . La Feophorbida A también exhibe actividad antiviral contra el SARS-CoV-2 y otros virus de ARN envueltos .
Mecanismo De Acción
El mecanismo de acción de la Feophorbida A implica su papel como fotosensibilizador. Cuando se expone a la luz, genera especies reactivas de oxígeno que pueden matar directamente las células tumorales, dañar la vasculatura asociada al tumor y activar una respuesta inmunitaria contra las células tumorales . También inhibe la adipogénesis al regular los factores de transcripción adipogénica y AMPK en los adipocitos .
Análisis Bioquímico
Biochemical Properties
Pheophorbide a has shown potential in lowering blood glucose levels, leading to the exploration of its use in diabetes management . It has also shown its effect on enhanced insulin secretion . Pheophorbide a interacts with class I glucose transporters (GLUTs), specifically GLUT4 and GLUT1 . These interactions are crucial as glucose levels are largely regulated by GLUTs .
Cellular Effects
Pheophorbide a has been found to have significant effects on various types of cells and cellular processes. It has been shown to lower blood glucose levels and enhance insulin secretion . It also has anti-proliferative effects on several human cancer cell lines . In pancreatic β cells, it has been observed to increase GLUT1 density when treated with pheophorbide a .
Molecular Mechanism
The molecular mechanism of pheophorbide a involves its interaction with GLUTs. Molecular docking studies revealed better binding affinity of pheophorbide a with GLUT4 and GLUT1 when compared with metformin . This interaction leads to an increase in GLUT1 density in pancreatic β cells .
Temporal Effects in Laboratory Settings
It has been observed that pheophorbide a shows a dose-dependent response on cell viability .
Dosage Effects in Animal Models
In animal models, the effects of pheophorbide a vary with different dosages. For instance, in a study involving nude mice, pheophorbide a treatment reduced the tumor size by 57% after 14 days of treatment .
Metabolic Pathways
Pheophorbide a is involved in the chlorophyll metabolism pathway . It is an intermediate product of this pathway and has been shown to inhibit the growth of certain fungi .
Transport and Distribution
It has been found to be localized in the mitochondria .
Subcellular Localization
Pheophorbide a is localized in the mitochondria . This localization is significant as mitochondria have been proposed to be one of the most effective subcellular targets for photocytotoxicity .
Métodos De Preparación
La Feophorbida A se puede preparar mediante diversos métodos, incluida la extracción de fuentes naturales y rutas sintéticas. Un método común implica la extracción de la espirulina, donde se utiliza polvo de espirulina pretratado y se emplea la clorofilasa para tratar la solución . Otro método implica la preparación de nanopartículas compuestas de Feophorbida A y paclitaxel, que se producen en un proceso de una sola olla .
Análisis De Reacciones Químicas
La Feophorbida A experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Es estable en condiciones donde otras porfirinas sufren reacciones de alomerización . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen NADPH, oxígeno y diversas enzimas como la feophorbida A oxigenasa . Los principales productos formados a partir de estas reacciones incluyen biladieno y otros catabolitos de la clorofila .
Comparación Con Compuestos Similares
La Feophorbida A es similar a otros derivados de la clorofila como la 10-hidroxi-feophorbida A y la metil feophorbida A . es única en sus fuertes propiedades fotosensibilizadoras y su capacidad para superar la multirresistencia a los fármacos en la terapia del cáncer . Otros compuestos similares incluyen la protoporfirina IX, que comparte similitudes estructurales pero difiere en sus aplicaciones específicas y eficacia .
Propiedades
IUPAC Name |
3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBXTALJSALNU-LDCXZXNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884550 | |
| Record name | Pheophorbide a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15664-29-6 | |
| Record name | Pheophorbide a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015664296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pheophorbide a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3S-(3α,4β,21β)]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHEOPHORBIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA2WNI2HO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pheophorbide a acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that induce cellular damage, primarily targeting mitochondria and leading to apoptosis. [] This mechanism has been observed in various cancer cell lines, including human epidermoid carcinoma cells (A431) [] and prostate cancer cells (C4-2 and DU-145) [].
A: Research suggests pheophorbide a might improve glucose homeostasis by modulating glucose transporters (GLUTs), particularly GLUT1, crucial for glucose uptake in pancreatic β-cells. Molecular docking studies revealed a strong binding affinity of pheophorbide a with GLUT1, further supported by enhanced GLUT1 density and altered trafficking observed in pancreatic β-cell line (INS-1) experiments. [] This interaction might enhance glucose stimulated insulin secretion (GSIS), potentially benefiting diabetes management.
A: Yes, pheophorbide a is known to induce photosensitivity. Upon ingestion and subsequent exposure to sunlight, it can cause cutaneous photosensitivity in both humans and animals. [, ]
A: The molecular formula of pheophorbide a is C35H36N4O5 and its molecular weight is 592.67 g/mol. [, ]
A: Pheophorbide a exhibits characteristic absorption and emission spectra. Its absorption maxima are typically observed around 408-409 nm (Soret band) and 669 nm (Q band). The fluorescence emission maximum is usually around 669 nm. [, , , ] These spectral properties are crucial for its application as a photosensitizer in PDT.
A: Pheophorbide a exhibits varying solubility and adsorption characteristics depending on the solvent. It tends to adsorb onto glass surfaces from ether and chloroform solutions, but not from acetone or dioxane. [] Acetone is generally recommended as the solvent for quantitative analysis. Its solubility also influences its bioavailability and formulation strategies. [, ]
A: Yes, researchers are exploring various drug delivery systems to improve the targeting and stability of pheophorbide a for PDT. One approach involves conjugating it with biocompatible nanoparticles, such as gold nanorods (Au-NRs). Studies have shown that modified Au-NRs can modulate the fluorescence and singlet oxygen generation of pheophorbide a, enhancing its efficacy against bacteria like Staphylococcus aureus. []
A: While not an enzyme itself, pheophorbide a serves as a substrate for enzymes involved in chlorophyll degradation. One such enzyme is pheophorbidase (Phedase), which catalyzes the conversion of pheophorbide a to a precursor of pyropheophorbide a via demethylation. [] Another enzyme, pheophorbide demethoxycarbonylase (PDC), directly converts pheophorbide a to pyropheophorbide a through demethoxycarbonylation. []
A: Molecular modeling studies have provided valuable insights into the binding interactions of pheophorbide a and its derivatives with different molecules. For instance, modeling studies revealed that diboronated derivatives of methylpheophorbide a are sterically hindered from binding to albumin due to the presence of boron polyhedra, suggesting LDL as a preferred carrier for these derivatives. []
A: Yes, ab initio quantum mechanical calculations have been conducted to characterize the ground state electronic structure of ethyl pheophorbide a. [] These studies have provided insights into the molecular orbital energies and ordering, ionization potentials, and the nature of bonding within the molecule.
A: Yes, the tetrapyrrolic macrocycle structure and the presence of specific functional groups are crucial for the photosensitizing activity of pheophorbide a. [] Modifications to these key structural elements can affect its ability to absorb light energy and generate ROS, ultimately influencing its PDT efficacy.
A: Formulating pheophorbide a presents challenges due to its inherent photosensitivity and variable solubility. [] Exposure to light can degrade the compound, reducing its efficacy. Furthermore, its limited solubility in aqueous solutions can hinder its bioavailability and administration.
A: Researchers are developing novel formulation strategies to overcome these challenges. Examples include encapsulating pheophorbide a within liposomes [] or conjugating it with biocompatible polymers. [] These approaches aim to protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.
A: While pheophorbide a holds promise for various applications, its use raises potential SHE concerns. Its photosensitizing properties, while beneficial for PDT, necessitate careful handling and disposal to minimize risks to laboratory personnel and the environment. [, ] Moreover, its presence in food and supplements warrants monitoring to prevent potential photosensitivity reactions in consumers. [, ] Further research and the establishment of clear guidelines are crucial to ensure its safe and responsible use.
A: Yes, preclinical studies have demonstrated the potential of pheophorbide a in various applications. For instance, in vitro studies have shown its efficacy against human bladder carcinoma cells [], while in vivo research has demonstrated its larvicidal activity against Fasciola gigantica larvae. [] These findings support further investigation of pheophorbide a as a potential therapeutic agent.
A: Pheophorbide a has shown promising antibacterial activity in preclinical studies. Notably, a study demonstrated its effectiveness in reducing Staphylococcus aureus growth when used in PDT in conjunction with gold nanoparticles. [] These results suggest its potential as an alternative approach to combat bacterial infections.
A: Yes, studies have indicated that the overexpression of certain efflux transporters, like ABCG2, can lead to decreased intracellular accumulation of pheophorbide a and related photosensitizers, contributing to cellular resistance to PDT. [] This highlights the need to investigate strategies to overcome resistance mechanisms and improve the long-term effectiveness of PDT.
A: One major safety concern with pheophorbide a is its potential to induce photosensitivity reactions upon exposure to light. [, ] This adverse effect can manifest as skin redness, inflammation, and even severe burns. Therefore, minimizing light exposure after ingesting pheophorbide a-containing substances is crucial. Further research is necessary to comprehensively assess its toxicological profile and determine safe exposure limits for various applications.
A: Several strategies are being explored to improve the targeted delivery of pheophorbide a. One promising approach involves conjugating the compound to molecules that specifically bind to receptors overexpressed on target cells. For instance, conjugating pheophorbide a to nandrolone, a steroid that binds to the androgen receptor, enhanced its uptake and phototoxic effect in prostate cancer cells expressing the androgen receptor. []
A: High-performance liquid chromatography (HPLC) is widely used to quantify pheophorbide a and its related compounds in various matrices, including biological samples and food products. [, , ] Coupling HPLC with mass spectrometry (MS) enables precise identification and characterization of these compounds. Other techniques, like spectrophotometry and thin-layer chromatography (TLC), can also be employed for analysis, depending on the specific application and sensitivity requirements. [, ]
A: While naturally occurring, the increasing use of pheophorbide a in various applications warrants investigation into its potential environmental impact and degradation pathways. Understanding its fate in the environment and developing strategies to mitigate any adverse effects are essential for its sustainable use. []
A: Besides pheophorbide a, numerous other photosensitizers are under investigation for PDT applications. These include porphyrins, chlorins, and bacteriochlorins, each with unique photophysical and pharmacokinetic properties. [, , , ] The choice of photosensitizer often depends on factors like the target tissue, light source, and desired therapeutic outcome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


